molecular formula C7H9NO3S B13670443 Methyl 2-(Methoxymethyl)thiazole-4-carboxylate

Methyl 2-(Methoxymethyl)thiazole-4-carboxylate

Cat. No.: B13670443
M. Wt: 187.22 g/mol
InChI Key: KQSBTUCKFCRPLU-UHFFFAOYSA-N
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Description

Methyl 2-(Methoxymethyl)thiazole-4-carboxylate is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules

Preparation Methods

The synthesis of Methyl 2-(Methoxymethyl)thiazole-4-carboxylate involves several steps. One common method includes the reaction of 2-amino-4-(methoxymethyl)thiazole-5-carboxylic acid with methanol in the presence of a catalyst . The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Methyl 2-(Methoxymethyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

Methyl 2-(Methoxymethyl)thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(Methoxymethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 2-(Methoxymethyl)thiazole-4-carboxylate can be compared with other thiazole derivatives such as:

These compounds share the thiazole ring structure but differ in their substituents, leading to unique properties and applications.

Biological Activity

Methyl 2-(Methoxymethyl)thiazole-4-carboxylate is a heterocyclic organic compound characterized by a thiazole ring structure, which includes carbon, nitrogen, and sulfur atoms. This compound has garnered attention for its potential therapeutic effects across various biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound features:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen that contributes to its biological activity.
  • Methoxymethyl Group : Present at the 2-position, influencing its reactivity and interaction with biological targets.
  • Carboxylate Functional Group : Located at the 4-position, which plays a crucial role in its binding affinity to enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism involves:

  • Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their activity. This is particularly relevant in the context of antimicrobial actions against pathogens such as Mycobacterium tuberculosis.
  • Binding Affinity : The structural features of the compound enhance its binding affinity to specific molecular targets, which is essential for its therapeutic effects.

Biological Activities

  • Antimicrobial Activity :
    • Thiazole derivatives, including this compound, have shown significant activity against various bacteria and fungi. For instance, studies indicate that thiazole compounds can inhibit the growth of E. coli and S. aureus through mechanisms involving DNA gyrase inhibition .
  • Anticancer Properties :
    • This compound has demonstrated potential in inhibiting cancer cell proliferation. Research indicates that thiazole derivatives can affect cancer cell lines by disrupting tubulin polymerization, leading to cell cycle arrest and apoptosis .
  • Enzyme Inhibition :
    • The compound has been studied for its inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer progression. Compounds with similar thiazole structures have shown promise as COX inhibitors .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µg/ml)Reference
AntimicrobialE. coli33
AnticancerMelanoma Cells<1
Enzyme InhibitionCOX EnzymesVaries

Case Study: Antitubercular Activity

A study focused on thiazole derivatives revealed that modifications to the thiazole ring can lead to enhanced activity against Mycobacterium tuberculosis. This compound was part of a series that showed promising results in inhibiting the growth of this pathogen, indicating its potential as a lead compound for developing new antitubercular agents .

Properties

IUPAC Name

methyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-10-3-6-8-5(4-12-6)7(9)11-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSBTUCKFCRPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CS1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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